6-(Butan-2-yloxy)pyridine-2,3-diamine chemical structure and properties
6-(Butan-2-yloxy)pyridine-2,3-diamine chemical structure and properties
An In-Depth Technical Guide to 6-(Butan-2-yloxy)pyridine-2,3-diamine: A Privileged Scaffold for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 6-(butan-2-yloxy)pyridine-2,3-diamine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyridine ring is a core component in numerous pharmaceuticals, valued for its ability to enhance solubility and bioavailability.[1] The 2,3-diaminopyridine substitution pattern, in particular, serves as a critical synthon for the construction of fused bicyclic systems, such as imidazopyridines, which are prevalent in a wide range of biologically active molecules.[2] This document delves into the chemical structure, physicochemical properties, proposed synthetic pathways, and potential applications of this scaffold. By synthesizing data from analogous structures and established chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize 6-(butan-2-yloxy)pyridine-2,3-diamine in their research endeavors.
Introduction: The Strategic Value of the 2,3-Diaminopyridine Scaffold
Six-membered heterocyclic compounds are a cornerstone of modern pharmaceuticals, and among them, pyridine derivatives are exceptionally prominent.[3] Their polarity and ionizable nature make them ideal for modulating the pharmacokinetic properties of drug candidates.[1] The functionalization of the pyridine ring with specific substituents allows for the fine-tuning of a molecule's biological activity and selectivity.
The 1,2-diamine (or vicinal diamine) motif, as seen in 6-(butan-2-yloxy)pyridine-2,3-diamine, is a particularly powerful functional group in synthetic chemistry. It is a key precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds investigated for a range of therapeutic applications, including as inotropic agents and ligands in organometallic complexes.[2][4] The addition of a 6-alkoxy group, such as the sec-butoxy group in this case, provides a crucial handle for influencing properties like lipophilicity, metabolic stability, and target engagement. The chiral nature of the sec-butyl group also introduces stereochemical complexity, which can be pivotal for achieving specific and potent interactions with biological targets.
Physicochemical Properties and Structural Analysis
Chemical Structure
The structure of 6-(butan-2-yloxy)pyridine-2,3-diamine is defined by a central pyridine ring substituted with two adjacent amino groups at the C2 and C3 positions and a sec-butoxy ether linkage at the C6 position.
Caption: Chemical structure of 6-(butan-2-yloxy)pyridine-2,3-diamine.
Physicochemical Data
The following table summarizes key physicochemical properties for 6-(butan-2-yloxy)pyridine-2,3-diamine. These values are calculated based on its chemical structure and provide a baseline for experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₅N₃O | Calculated |
| Molecular Weight | 181.24 g/mol | Calculated |
| CAS Number | 1519994-97-8 | Vendor Data |
| Predicted LogP | 1.5 - 2.0 | Estimation |
| Predicted pKa (basic) | Pyridine N: ~3-4; Amino groups: ~5-6 | Estimation |
| Appearance | Likely a solid, from off-white to brown | Analogy[5] |
Synthesis and Derivatization Strategy
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the ether linkage and managing the installation of the vicinal amino groups. A plausible precursor is a di-halogenated pyridine, which offers regioselective handles for sequential substitutions.
Causality in Synthetic Design: The choice of a brominated pyridine at the 6-position is strategic. Bromine is a good leaving group for nucleophilic aromatic substitution (SNAr) with the sec-butoxide nucleophile. The remaining chloro and nitro groups can then be manipulated to install the diamine functionality. Reduction of a nitro group is a reliable method for generating an amine, while amination of a chloropyridine can be achieved under specific catalytic conditions.
Caption: Retrosynthetic analysis for 6-(butan-2-yloxy)pyridine-2,3-diamine.
Proposed Synthetic Protocol
This protocol is a conceptualized pathway based on established methodologies for pyridine functionalization.[2][6]
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Step 1: Ether Formation via SNAr
-
To a solution of 2-butanol in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to form sodium sec-butoxide.
-
Add a solution of a suitable starting material, such as 6-bromo-2-chloro-3-nitropyridine, dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield 2-chloro-6-(sec-butoxy)-3-nitropyridine.
-
-
Step 2: Nucleophilic Amination
-
In a sealed pressure vessel, dissolve the product from Step 1 in a suitable solvent and add aqueous ammonia.[2]
-
The addition of a copper catalyst (e.g., CuSO₄) is often required to facilitate the amination of the 2-chloro position.[2]
-
Heat the vessel to 120-150 °C for several hours. The autogenous pressure will increase significantly.
-
After cooling, the crude product, 6-(sec-butoxy)-3-nitropyridin-2-amine, can be isolated by extraction and purified by column chromatography.
-
-
Step 3: Nitro Group Reduction
-
Dissolve the nitro-amine intermediate in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until completion. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 6-(butan-2-yloxy)pyridine-2,3-diamine.
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Predicted Spectroscopic Characterization
While experimental data is not publicly available, the expected spectroscopic signatures can be reliably predicted based on the structure and data from analogous compounds.[7][8]
| Predicted ¹H NMR Data |
| Chemical Shift (δ, ppm) |
| 6.8 - 7.2 |
| 6.0 - 6.4 |
| 4.8 - 5.2 (Broad) |
| 4.3 - 4.6 |
| 1.5 - 1.8 |
| 1.2 - 1.4 |
| 0.8 - 1.0 |
| Predicted ¹³C NMR & Mass Spec Data |
| Technique |
| ¹³C NMR |
| Mass Spectrometry |
Applications in Drug Discovery
The 6-(butan-2-yloxy)pyridine-2,3-diamine scaffold is a valuable starting point for creating libraries of more complex molecules. Its primary utility lies in its role as a precursor to imidazo[4,5-b]pyridines via condensation with aldehydes, carboxylic acids, or their derivatives.
Workflow: From Scaffold to Lead Compound This workflow illustrates the strategic use of the title compound in a typical medicinal chemistry campaign aimed at developing, for example, kinase inhibitors—a common application for such scaffolds.
Caption: Workflow from core scaffold to lead compound optimization.
Safety and Handling
No specific safety data exists for 6-(butan-2-yloxy)pyridine-2,3-diamine. Therefore, precautions must be based on the parent compound, 2,3-diaminopyridine, which is classified as hazardous.[9][10][11]
| Hazard Class | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed.[11][12] Avoid ingestion. Do not eat, drink, or smoke when handling.[10] If swallowed, seek immediate medical attention.[9] |
| Skin Contact | May cause skin irritation.[10] Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Contact | May cause serious eye irritation.[10] Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[9] |
| Inhalation | May cause respiratory irritation.[10] Avoid breathing dust/fumes. Use only in a well-ventilated area or under a chemical fume hood.[9] |
| Storage | Store locked up in a dry, well-ventilated place.[10] Keep container tightly closed, preferably under an inert atmosphere.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant according to local, regional, and national regulations.[12] |
Expert Insight: Given the diamine functionality, this compound is likely to be air-sensitive and may darken upon exposure to air and light. Storing under an inert gas like argon or nitrogen is highly recommended to maintain purity.
Conclusion
6-(Butan-2-yloxy)pyridine-2,3-diamine represents a strategically designed chemical scaffold with significant potential for drug discovery and development. Its constituent parts—the bioavailability-enhancing pyridine core, the versatile 2,3-diamine reaction handle, and the lipophilic sec-butoxy group—make it an attractive starting material for generating novel chemical entities. While comprehensive experimental data on this specific molecule is scarce, a thorough understanding of its components and the application of established synthetic methodologies provide a clear path for its utilization in medicinal chemistry programs. This guide serves as a foundational resource to stimulate and support further research into this promising compound and its derivatives.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diamino-2'-butyloxy-3,5'-azopyridine. Retrieved from [Link]
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ChemIDplus. (n.d.). 2,6-Diamino-2'-butyloxy-3,5'-azopyridine. Retrieved from [Link]
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ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE. Retrieved from [Link]
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Ali, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). Retrieved from [Link]
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Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2224–2267. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Retrieved from [Link]
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MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
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